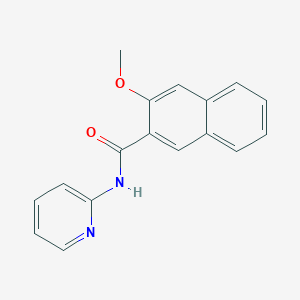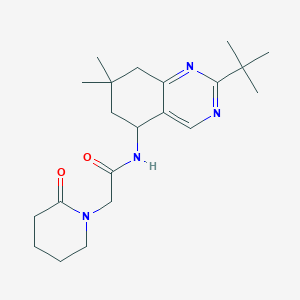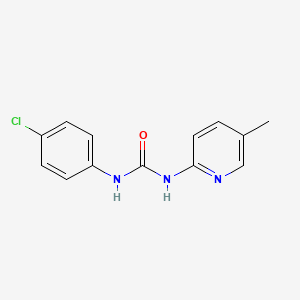
3-methoxy-N-2-pyridinyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-2-pyridinyl-2-naphthamide (MPN) is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthamide derivatives and is known for its potent biological activity. MPN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-2-pyridinyl-2-naphthamide is not fully understood. However, it is known to act as an HDAC inhibitor, which leads to an increase in histone acetylation and subsequent changes in gene expression. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to modulate the immune system by regulating the expression of cytokines and chemokines. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potent biological activity. It has been shown to have a wide range of effects on cancer cells, immune cells, and neurons. Additionally, the synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide is relatively simple and yields high purity of the compound. However, one of the limitations of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potential toxicity. High doses of 3-methoxy-N-2-pyridinyl-2-naphthamide have been shown to induce cell death in non-cancerous cells.
Zukünftige Richtungen
There are several future directions for the use of 3-methoxy-N-2-pyridinyl-2-naphthamide in scientific research. One potential application is in the development of novel cancer therapies. 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have potent anti-cancer activity and could be used as a lead compound for the development of new drugs. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used to investigate the role of HDACs in other diseases such as cardiovascular disease and diabetes. Finally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
Synthesemethoden
The synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-pyridinecarboxamide in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain the final compound, 3-methoxy-N-2-pyridinyl-2-naphthamide. This method is relatively simple and yields high purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-2-pyridinyl-2-naphthamide has been used in various scientific research studies due to its potent biological activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been used as a tool to study the role of histone deacetylases (HDACs) in cancer progression. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been used to investigate the role of HDACs in neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-11-13-7-3-2-6-12(13)10-14(15)17(20)19-16-8-4-5-9-18-16/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFLVQYMIABLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)


![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)

![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)



![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)